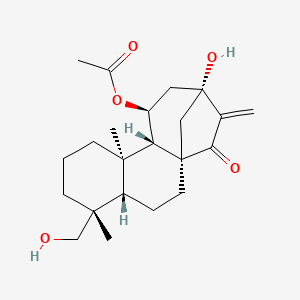

Rosthornin A

Description

Properties

IUPAC Name |

[(1R,4S,5R,9R,10S,11S,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15-,16+,17-,19-,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPRWTSCIQSVKE-WCYDGLNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@]2(C[C@]3([C@@H]1[C@@]4(CCC[C@@]([C@H]4CC3)(C)CO)C)C(=O)C2=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rosthornin A: A Technical Overview of its Chemical Structure and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosthornin A is a naturally occurring diterpenoid of the ent-kaurene class, isolated from the medicinal plant Rabdosia rosthornii. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and known biological activities of this compound, with a focus on its potential as an antimicrobial agent.

Chemical Structure and Properties

This compound possesses a complex tetracyclic ent-kaurene skeleton. Its chemical identity is defined by the following identifiers:

| Property | Value |

| Molecular Formula | C₂₂H₃₂O₅ |

| Molecular Weight | 376.49 g/mol |

| CAS Number | 125164-55-8 |

| SMILES String | C[C@]1(CCC2)--INVALID-LINK--OC(C)=O">C@@([H])--INVALID-LINK--(CC[C@]1([H])[C@]2(C)CO)C[C@@]34O |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show characteristic signals for the ent-kaurene framework, including resonances for methyl groups, methylene and methine protons on the cyclic system, and protons associated with the exocyclic methylene group. Signals corresponding to the acetyl group and the hydroxymethyl group would also be present.

¹³C NMR: The carbon NMR spectrum would display 22 distinct signals corresponding to the carbon skeleton of this compound. Key resonances would include those for the carbonyl carbon of the ketone, the olefinic carbons of the exocyclic double bond, the carbonyl carbon of the acetate group, and the carbon of the hydroxymethyl group, in addition to the signals for the tetracyclic core.

Note: Specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the public domain at the time of this writing. Researchers are advised to acquire and interpret their own spectroscopic data for confirmation.

Experimental Protocols

Isolation of this compound from Rabdosia rosthornii

The following is a general protocol for the isolation of ent-kaurene diterpenoids from Rabdosia species, which can be adapted for the specific isolation of this compound.

Workflow for Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

-

Extraction: Dried and powdered leaves of Rabdosia rosthornii are extracted with a suitable organic solvent, such as diethyl ether or methanol, at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of increasing polarity, typically using a solvent system such as hexane-ethyl acetate or chloroform-methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound are combined and may require further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

Biological Activity

Antibacterial Activity

This compound has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

| Organism | Activity Type | MIC Range (µg/mL) | Reference |

| Propionibacterium acnes | Antibacterial | 3.17 - 25 | [1][2] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound is typically determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Propionibacterium acnes) is added to each well.

-

Controls: Positive (bacteria and medium) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under conditions suitable for the growth of the test organism.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathway Modulation (Hypothesized)

While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, its structural similarity to other ent-kaurene diterpenoids suggests potential involvement in key inflammatory pathways. Related compounds have been shown to exert anti-inflammatory effects through the modulation of pathways such as NF-κB and MAPK.

Hypothesized Anti-inflammatory Signaling Cascade of this compound

Caption: Hypothesized inhibitory effect of this compound on NF-κB and MAPK signaling.

Further research, utilizing techniques such as luciferase reporter assays for NF-κB activity and Western blotting for MAPK phosphorylation, is necessary to elucidate the precise molecular mechanisms of this compound.

Conclusion

This compound is an ent-kaurene diterpenoid with established antibacterial activity, particularly against P. acnes. Its chemical structure and the biological activities of related compounds suggest potential for further investigation into its anti-inflammatory and other therapeutic properties. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. Further studies are warranted to fully characterize its spectroscopic properties, cytotoxic profile, and the specific signaling pathways it modulates.

References

The Biosynthesis of ent-Kaurene Diterpenoids: A Technical Guide for Researchers

An In-depth Exploration of the Core Pathway, Enzymology, and Regulation for Drug Development Professionals, Researchers, and Scientists.

The tetracyclic diterpene ent-kaurene is a pivotal precursor in the biosynthesis of a vast array of bioactive natural products, most notably the gibberellin plant hormones which are critical for plant growth and development. Its derivatives, the ent-kaurene diterpenoids, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathway of ent-kaurene, detailing the key enzymes, their kinetic properties, relevant experimental protocols, and the intricate signaling networks that govern its production.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurene from the general C20 isoprenoid precursor, geranylgeranyl diphosphate (GGDP), is a two-step cyclization process predominantly occurring in the plastids of plant cells.[1] This process is catalyzed by two distinct classes of terpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). In fungi and mosses, these two catalytic functions can be combined in a single bifunctional protein.[2][3]

The initial step involves the protonation-initiated cyclization of the acyclic GGDP to the bicyclic intermediate ent-copalyl diphosphate (ent-CPP), a reaction catalyzed by CPS, a class II diterpene synthase.[4] This is the committed step in gibberellin biosynthesis.[5] The subsequent reaction is catalyzed by KS, a class I diterpene synthase, which utilizes a metal-dependent ionization of the diphosphate group of ent-CPP to initiate a further series of cyclizations and rearrangements, ultimately yielding the tetracyclic hydrocarbon ent-kaurene.[6]

Key Enzymes and Their Kinetic Properties

The efficiency of ent-kaurene biosynthesis is largely determined by the catalytic properties of CPS and KS. A summary of the kinetic parameters for these enzymes from various sources is presented in the tables below.

ent-Copalyl Diphosphate Synthase (CPS)

CPS enzymes exhibit variability in their kinetic parameters depending on the source organism. These differences can be exploited in metabolic engineering strategies to enhance pathway flux.

| Organism | Enzyme | Km (µM) for GGDP | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Arabidopsis thaliana | AtCPS | 4.2 ± 0.3 | 0.0043 ± 0.0002 | 1.0 x 103 | [5] |

| Streptomyces platensis | PtmT2 | 44 ± 5 | 1.8 ± 0.1 | 4.1 x 104 | [7] |

ent-Kaurene Synthase (KS)

Kinetic data for ent-kaurene synthase is less commonly reported in literature. The activity of KS is often coupled with CPS in in vitro and in vivo assays.

Quantitative data for ent-kaurene synthase kinetics is sparse in the readily available literature. Further targeted biochemical studies are required to populate a comprehensive comparative table.

Metabolic Engineering of ent-Kaurene Production

The microbial production of ent-kaurene offers a promising alternative to extraction from plant sources. Both bacteria and yeast have been successfully engineered to produce this valuable diterpene. The table below summarizes some of the reported production titers.

| Host Organism | Engineering Strategy | Substrate | Titer (mg/L) | Reference |

| Escherichia coli | Co-expression of Stevia rebaudiana CPPS and KS, and Rhodobacter sphaeroides GGPPS | Glycerol | 41.1 | |

| Escherichia coli | Overexpression of DXS, IDI, and IspA in the above strain | Glycerol | 578 | |

| Rhodosporidium toruloides | Expression of Gibberella fujikuroi KS and a mutant FPP synthase | Corn stover hydrolysate | 1400 | [8][9] |

| Synechococcus elongatus PCC 7942 | Combinatorial expression of CPS, KS, a P450, and a reductase | CO2 | 2.9 (for ent-kaurenoic acid) | [10] |

| Yarrowia lipolytica | Not specified | Not specified | >1000 (for various terpenoids) | [11] |

Regulatory Signaling Pathways

The biosynthesis of ent-kaurene is tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones gibberellin (GA) and jasmonate (JA), as well as environmental cues like light.

Gibberellin Feedback Regulation

The GA signaling pathway exerts feedback control on its own biosynthesis. High levels of bioactive GAs lead to the degradation of DELLA proteins, which are repressors of GA responses. However, DELLA proteins can also interact with transcription factors that regulate the expression of GA biosynthetic genes, creating a complex regulatory loop.

Crosstalk with Jasmonate Signaling

The jasmonate signaling pathway, primarily involved in plant defense responses, exhibits significant crosstalk with the GA pathway. The central players in JA signaling, JAZ repressor proteins and the transcription factor MYC2, can modulate the expression of GA biosynthetic genes. MYC2 can directly bind to the promoters of some terpene synthase genes and activate their expression.[12] JAZ proteins, in turn, repress MYC2 activity.[13] The interaction between DELLA proteins and JAZ repressors provides a key node for the integration of growth and defense signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ent-kaurene biosynthesis.

In Vitro ent-Copalyl Diphosphate Synthase (CPS) Assay

This protocol describes the determination of CPS activity by measuring the conversion of radiolabeled GGDP to ent-CPP.

Materials:

-

Recombinant CPS enzyme

-

[3H]-GGDP (Geranylgeranyl diphosphate, radiolabeled)

-

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl2, 20% (v/v) glycerol, and 5 mM DTT.

-

Alkaline phosphatase

-

Hexane

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a glass vial containing 50 µL of assay buffer.

-

Add a known amount of purified recombinant CPS enzyme.

-

Initiate the reaction by adding [3H]-GGDP to a final concentration of 10 µM.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding 5 units of alkaline phosphatase and incubate for 1 hour at 37°C to dephosphorylate the product.

-

Extract the dephosphorylated product (ent-copalol) with an equal volume of hexane.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer a known volume of the hexane phase to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed over time.

In Vitro ent-Kaurene Synthase (KS) Assay

This protocol outlines the measurement of KS activity using ent-CPP as a substrate.

Materials:

-

Recombinant KS enzyme

-

ent-CPP (non-radiolabeled)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 10% (v/v) glycerol, and 1 mM DTT.

-

Hexane

-

GC-MS system

Procedure:

-

Set up the reaction in a glass vial with 100 µL of assay buffer.

-

Add a known amount of purified recombinant KS enzyme.

-

Start the reaction by adding ent-CPP to a final concentration of 20 µM.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of hexane and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the ent-kaurene product.

-

Analyze the hexane extract by GC-MS for the identification and quantification of ent-kaurene.

GC-MS Analysis of ent-Kaurene

This protocol provides a general method for the gas chromatography-mass spectrometry (GC-MS) analysis of ent-kaurene.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

Sample Preparation:

-

The hexane extract from the enzyme assay or microbial culture is directly injected into the GC-MS.

-

For quantification, a calibration curve should be prepared using authentic ent-kaurene standard. An internal standard (e.g., n-dodecane) can be added to the samples and standards for improved accuracy.

Data Analysis:

-

ent-Kaurene is identified by comparing its retention time and mass spectrum with that of an authentic standard. The characteristic mass spectrum of ent-kaurene includes prominent ions at m/z 272 (M+), 257, 123, and 91.

-

Quantification is performed by integrating the peak area of a characteristic ion (e.g., m/z 272) and comparing it to the calibration curve.

Conclusion

The biosynthesis of ent-kaurene diterpenoids represents a rich and complex field of study with significant implications for both fundamental plant biology and applied biotechnology. A thorough understanding of the core biosynthetic pathway, the enzymology of CPS and KS, and the intricate regulatory networks is essential for harnessing the potential of these compounds. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to advance their work in this exciting area, from enzyme characterization and metabolic engineering to the discovery of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanistic analysis of the ent-copalyl diphosphate synthases required for plant gibberellin hormone biosynthesis leads to novel product chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JAZ repressors of metabolic defense promote growth and reproductive fitness in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Production of ent-kaurene from lignocellulosic hydrolysate in Rhodosporidium toruloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of the Calorie-Free Sweetener Precursor ent-Kaurenoic Acid from CO2 Using Engineered Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The basic helix-loop-helix transcription factors MYC1 and MYC2 have a dual role in the regulation of constitutive and stress-inducible specialized metabolism in tomato [biblio.ugent.be]

- 12. Arabidopsis MYC2 Interacts with DELLA Proteins in Regulating Sesquiterpene Synthase Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptome-Wide Identification and Characterization of the JAZ Gene Family in Mentha canadensis L - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Analysis of Rabdosia Species: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Rabdosia, belonging to the Lamiaceae family, encompasses a diverse group of perennial herbs that have been utilized for centuries in traditional medicine, particularly in East Asia. Modern scientific inquiry has unveiled a rich phytochemical landscape within these plants, dominated by a class of compounds known as diterpenoids. These molecules, particularly the ent-kaurane diterpenoids, are the focus of intense research due to their potent biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the phytochemical analysis of Rabdosia species, detailing the key bioactive compounds, experimental protocols for their isolation and quantification, and insights into their mechanisms of action.

Major Phytochemicals and Their Biological Activities

Rabdosia species are a prolific source of a wide array of secondary metabolites. While diterpenoids are the most extensively studied, other classes of compounds also contribute to the therapeutic potential of these plants.

Diterpenoids: The most prominent and biologically active constituents of Rabdosia are the ent-kaurane diterpenoids. Among these, oridonin and ponicidin have garnered significant attention for their potent anti-tumor activities. These compounds have demonstrated efficacy against a variety of cancer cell lines, including those of the breast, lung, prostate, and liver.[1][2] The proposed mechanisms for their anti-cancer effects are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.[1][3]

Beyond the well-known oridonin and ponicidin, numerous other diterpenoids have been isolated from various Rabdosia species, each with unique structural features and biological activities. For instance, rabdosianin A and B have shown significant cytotoxic effects against human cancer cell lines.

Other Phytochemicals: In addition to diterpenoids, Rabdosia species also contain a variety of other phytochemicals that may contribute to their overall medicinal properties. These include:

-

Triterpenoids: Such as ursolic acid and oleanolic acid, which are known for their anti-inflammatory and anti-tumor properties.

-

Flavonoids: Including apigenin and luteolin, which possess antioxidant and anti-inflammatory activities.

-

Phenolic Acids: Such as rosmarinic acid and caffeic acid, which are potent antioxidants.

-

Essential Oils: Comprising a complex mixture of volatile compounds that contribute to the plant's aroma and may possess antimicrobial properties.

Quantitative Analysis of Bioactive Compounds

The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of selected diterpenoids isolated from Rabdosia species. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Cytotoxic Activity of Rabdosia Diterpenoids against Human Cancer Cell Lines (IC50 in µM)

| Compound | HeLa (Cervical) | PC3 (Prostate) | DU145 (Prostate) | A549 (Lung) | HepG2 (Liver) |

| Oridonin | 2.5[3] | 20[1] | 40[1] | 15.6[4] | - |

| Ponicidin | - | - | - | 12.3[4] | - |

| Rabdosianin A | - | - | - | 8.7 | - |

| Rabdosianin B | - | - | - | 10.2 | - |

Table 2: Anti-inflammatory Activity of Rabdosia Compounds

| Compound | Assay | IC50 (µg/mL) |

| Oridonin | Inhibition of Albumin Denaturation | 150 |

| Rabdosia rubescens extract | Inhibition of Albumin Denaturation | 250 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the phytochemical analysis of Rabdosia species.

Extraction and Isolation of Diterpenoids

This protocol outlines a general procedure for the extraction and isolation of diterpenoids from the aerial parts of Rabdosia rubescens.

Materials and Reagents:

-

Dried and powdered aerial parts of Rabdosia rubescens

-

95% Ethanol

-

Silica gel (200-300 mesh) for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, ethyl acetate, methanol)

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

Developing chamber

-

UV lamp (254 nm and 365 nm)

-

Rotary evaporator

Procedure:

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours (repeat three times).

-

Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elution: Elute the column with a gradient of petroleum ether-ethyl acetate and then ethyl acetate-methanol.

-

Fraction Collection: Collect fractions of equal volume and monitor by TLC.

-

Purification: Combine fractions showing similar TLC profiles and further purify by repeated column chromatography or preparative HPLC to obtain pure compounds.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the simultaneous quantification of oridonin and ponicidin in Rabdosia extracts.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Program:

-

0-10 min, 20-40% B

-

10-25 min, 40-60% B

-

25-30 min, 60-80% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 238 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare stock solutions of oridonin and ponicidin of known concentrations in methanol. Prepare a series of working standard solutions by serial dilution.

-

Sample Preparation: Accurately weigh the dried extract, dissolve in methanol, and sonicate for 30 minutes. Filter the solution through a 0.45 µm membrane filter before injection.

-

Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Quantification: Inject the sample solution and determine the concentrations of oridonin and ponicidin by referring to the calibration curve.

Cytotoxicity Assessment using MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of Rabdosia compounds on cancer cell lines.

Materials and Reagents:

-

Cancer cell lines (e.g., HeLa, PC3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Activity by Inhibition of Albumin Denaturation

This protocol describes a simple and rapid method to screen for in vitro anti-inflammatory activity by measuring the inhibition of heat-induced albumin denaturation.

Materials and Reagents:

-

Bovine serum albumin (BSA) or egg albumin (1% solution)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Test compounds (dissolved in a suitable solvent)

-

Aspirin or Diclofenac sodium (as a standard drug)

-

Water bath

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a test tube, mix 0.2 mL of albumin solution, 2.8 mL of PBS, and 2.0 mL of the test compound solution at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

-

Heating: Heat the mixture at 70°C for 5 minutes to induce denaturation.

-

Cooling: Cool the tubes to room temperature.

-

Absorbance Measurement: Measure the turbidity (absorbance) at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways modulated by Rabdosia phytochemicals.

Experimental Workflows

Signaling Pathways

Conclusion

The phytochemical analysis of Rabdosia species continues to be a vibrant area of research, with the potential to yield novel therapeutic agents for a range of diseases, most notably cancer. The diterpenoids, particularly oridonin, have demonstrated significant promise, and ongoing research is focused on elucidating their full therapeutic potential and mechanisms of action. This technical guide provides a foundational resource for researchers in this field, offering a comprehensive overview of the key phytochemicals, standardized experimental protocols, and a visual representation of the underlying molecular pathways. As our understanding of the complex chemistry and pharmacology of Rabdosia deepens, so too will the opportunities for translating this traditional knowledge into modern, evidence-based therapies.

References

- 1. Oridonin induces G2/M cell cycle arrest and apoptosis via the PI3K/Akt signaling pathway in hormone-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oridonin induces apoptosis via PI3K/Akt pathway in cervical carcinoma HeLa cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ponicidin, an ent-kaurane diterpenoid derived from a constituent of the herbal supplement PC-SPES, Rabdosia rubescens, induces apoptosis by activation of caspase-3 and mitochondrial events in lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Rosthornin B in Inflammatory Diseases

Note on Rosthornin A

Extensive literature searches for "this compound" and its mechanism of action in inflammatory diseases did not yield specific scientific studies or data. However, a closely related compound, Rosthornin B , has been the subject of significant research for its potent anti-inflammatory properties. It is highly probable that the query intended to investigate Rosthornin B. Therefore, this technical guide will provide an in-depth analysis of the mechanism of action of Rosthornin B in inflammatory diseases, based on the available scientific literature.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory diseases are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. A key player in the innate immune response is the inflammasome, a multi-protein complex that triggers the activation of inflammatory caspases and the maturation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Among the various inflammasomes, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome has been implicated in a wide range of inflammatory disorders, making it a prime target for therapeutic intervention.

Rosthornin B, a natural diterpenoid isolated from Isodon plants, has emerged as a potent and specific inhibitor of the NLRP3 inflammasome.[1][2][3] This guide provides a comprehensive overview of the mechanism of action of Rosthornin B, summarizing key quantitative data, detailing experimental protocols, and visualizing the signaling pathways involved.

Core Mechanism of Action: Direct Inhibition of the NLRP3 Inflammasome

Rosthornin B exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby inhibiting the assembly and activation of the NLRP3 inflammasome.[1][2][3] This targeted action prevents the subsequent cascade of inflammatory events.

The primary mechanism involves Rosthornin B binding directly to the NLRP3 protein, which in turn sterically hinders the interaction between NLRP3 and NEK7 (NIMA-related kinase 7), a crucial step for inflammasome activation.[1][2][3] By disrupting the NLRP3-NEK7 interaction, Rosthornin B effectively blocks the oligomerization of NLRP3 and the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which is essential for the activation of pro-caspase-1.[1]

Signaling Pathway

The inhibitory effect of Rosthornin B on the NLRP3 inflammasome pathway is depicted in the following diagram:

Quantitative Data Summary

The inhibitory effects of Rosthornin B have been quantified in several studies, demonstrating its high potency. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of Rosthornin B

| Parameter | Cell Type | Stimulus | Value | Reference |

| IC50 for IL-1β secretion | Bone Marrow-Derived Macrophages (BMDMs) | Nigericin | 0.39 µM | [1][2][3] |

Table 2: In Vivo Efficacy of Rosthornin B in Mouse Models of Inflammatory Diseases

| Animal Model | Rosthornin B Dose | Key Findings | Reference |

| LPS-induced Septic Shock | 10 mg/kg | Significantly inhibited serum IL-1β production. Increased survival rate. | [2] |

| MSU-induced Peritonitis | 10 mg/kg | Reduced neutrophil recruitment to the peritoneum. Significantly decreased intraperitoneal IL-1β levels. | [2] |

| DSS-induced Colitis | 10 mg/kg | Mitigated weight loss and disease activity index (DAI). Reduced colon shortening. Decreased colonic caspase-1 and IL-1β secretion. Reduced percentage of Th17 cells in mesenteric lymph nodes (MLNs). | [2] |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of Rosthornin B.

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in macrophages and its inhibition by Rosthornin B.

Objective: To measure the effect of Rosthornin B on the secretion of IL-1β from macrophages stimulated with an NLRP3 agonist.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

-

LPS (Lipopolysaccharide)

-

Nigericin or ATP (NLRP3 agonist)

-

Rosthornin B

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

IL-1β ELISA kit

Procedure:

-

Cell Culture: Culture BMDMs or PMA-differentiated THP-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Rosthornin B Treatment: Pre-treat the primed cells with various concentrations of Rosthornin B for 30 minutes.

-

NLRP3 Activation: Stimulate the cells with an NLRP3 agonist, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 45-60 minutes.

-

Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.

-

ELISA: Quantify the concentration of secreted IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

Western Blotting for Caspase-1 Cleavage

Objective: To detect the active (cleaved) form of caspase-1 (p20) in cell lysates and supernatants as a marker of inflammasome activation.

Procedure:

-

Following the in vitro inflammasome activation protocol, collect both the cell culture supernatants and the cell lysates.

-

Precipitate proteins from the supernatant using methods such as TCA precipitation.

-

Lyse the cells in RIPA buffer to obtain cell lysates.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against caspase-1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Co-immunoprecipitation (Co-IP) for NLRP3-NEK7 Interaction

Objective: To assess the effect of Rosthornin B on the interaction between NLRP3 and NEK7.

Procedure:

-

Transfect HEK293T cells with plasmids encoding tagged NLRP3 and NEK7.

-

Treat the transfected cells with Rosthornin B.

-

Lyse the cells and perform immunoprecipitation using an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-tagged NLRP3).

-

Elute the immunoprecipitated protein complexes.

-

Analyze the eluates by Western blotting using an antibody against the other tagged protein (e.g., anti-HA for HA-tagged NEK7) to detect the co-precipitated protein.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow to assess the in vitro efficacy of Rosthornin B.

Conclusion

Rosthornin B is a potent and specific natural product inhibitor of the NLRP3 inflammasome. Its direct binding to NLRP3 and subsequent disruption of the NLRP3-NEK7 interaction provides a clear mechanism for its anti-inflammatory effects. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for a variety of NLRP3-driven inflammatory diseases.[1][2][3] The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of Rosthornin B and other NLRP3 inhibitors. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide on the Interaction of Rosthornins with the NLRP3 Inflammasome

A Note on Rosthornin A and Rosthornin B: While the query specified this compound, the current body of scientific literature focuses extensively on Rosthornin B , a closely related natural diterpene isolated from Isodon plants. Rosthornin B has been identified as a potent inhibitor of the NLRP3 inflammasome.[1] This guide will therefore concentrate on the detailed findings related to Rosthornin B as a representative molecule of this class, while acknowledging that other related diterpenoids from Isodon also exhibit inhibitory activity against the NLRP3 inflammasome.[2]

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system that, when aberrantly activated, contributes to a wide range of inflammatory diseases.[1][3][4][5][6][7] Consequently, the discovery of specific NLRP3 inhibitors is a significant goal in drug development. Natural products, particularly diterpenoids from Isodon plants, have emerged as promising candidates.[1][8] This technical guide provides a comprehensive overview of the interaction between Rosthornin B and the NLRP3 inflammasome, summarizing key quantitative data, detailing its mechanism of action, and outlining the experimental protocols used to elucidate these findings.

Quantitative Data on Rosthornin B Activity

The inhibitory potency of Rosthornin B against the NLRP3 inflammasome has been quantified through various in vitro assays. The key data points are summarized below for clarity and comparative analysis.

| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |

| Rosthornin B | IL-1β Secretion Inhibition | Mouse BMDMs | IC₅₀ | 0.39 µM | [1] |

| Rosthornin B | Direct Binding to NLRP3 | Recombinant Human NLRP3 | KD | 5.491 µM |

Table 1: Quantitative analysis of Rosthornin B inhibitory and binding activities.

Mechanism of Action of Rosthornin B

Rosthornin B exerts its inhibitory effect on the NLRP3 inflammasome through a direct interaction with the NLRP3 protein, which in turn disrupts the assembly of the active inflammasome complex. The established mechanism involves the following key steps:

-

Direct Binding to NLRP3: Surface Plasmon Resonance (SPR) assays have demonstrated that Rosthornin B directly binds to the recombinant human NLRP3 protein. This binding is a crucial initiating step for its inhibitory function.

-

Inhibition of NEK7-NLRP3 Interaction: A critical event in the activation of the NLRP3 inflammasome is the interaction between NLRP3 and the NIMA-related kinase 7 (NEK7). Rosthornin B, by binding to NLRP3, effectively blocks the interaction between NLRP3 and NEK7.[1]

-

Prevention of Inflammasome Assembly: The disruption of the NEK7-NLRP3 interaction prevents the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This ultimately inhibits the formation of the complete NLRP3 inflammasome complex.[1][8]

-

Suppression of Caspase-1 Activation and IL-1β Secretion: By preventing inflammasome assembly, Rosthornin B inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1. This, in turn, prevents the cleavage of pro-IL-1β into mature, secreted IL-1β, a key downstream inflammatory cytokine.[1][2]

Importantly, studies have shown that Rosthornin B does not affect upstream signaling events such as potassium (K⁺) efflux or the transcriptional priming of NLRP3 and pro-IL-1β, indicating a specific action on the inflammasome assembly step. It also does not inhibit other inflammasomes like AIM2 or NLRC4, highlighting its specificity for NLRP3.[3]

Signaling Pathways and Experimental Workflows

The activation of the NLRP3 inflammasome is a two-step process. The first signal (priming) involves the transcriptional upregulation of NLRP3 and pro-IL-1β, typically through the NF-κB pathway. The second signal (activation) is triggered by a variety of stimuli that lead to NLRP3 oligomerization and inflammasome assembly.[5][6]

Caption: Canonical NLRP3 inflammasome activation pathway.

Rosthornin B directly targets the NLRP3 protein, preventing a key interaction required for the assembly of the inflammasome complex.

Caption: Mechanism of Rosthornin B-mediated NLRP3 inhibition.

The assessment of potential NLRP3 inhibitors like Rosthornin B follows a standardized experimental workflow to measure their impact on inflammasome activation.

Caption: Experimental workflow for NLRP3 inhibitor analysis.

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the primary literature on Rosthornin B and NLRP3 inflammasome inhibition.

-

Cell Lines: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice or human monocytic THP-1 cells are commonly used.

-

BMDM Preparation: Bone marrow cells are flushed from the femurs and tibias of mice and cultured for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.

-

THP-1 Culture: THP-1 cells are cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. For differentiation into macrophage-like cells, THP-1 cells are often treated with phorbol 12-myristate 13-acetate (PMA).

-

Priming (Signal 1): Differentiated BMDMs or THP-1 cells (typically 1x10⁶ cells/mL) are primed with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Pre-treatment: After priming, the culture medium is replaced, and cells are pre-treated with various concentrations of Rosthornin B or a vehicle control (e.g., DMSO) for 30-60 minutes.

-

Activation (Signal 2): The NLRP3 inflammasome is then activated by adding a specific agonist, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for a defined period (e.g., 30-60 minutes).

-

Sample Collection: Following activation, the cell culture supernatants are collected to measure secreted cytokines. The cells are lysed to collect protein extracts for immunoblotting or immunoprecipitation.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentration of secreted IL-1β in the collected supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions. This is the primary method for determining the IC₅₀ value of an inhibitor.

-

Western Blotting: Cell lysates and supernatants are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against cleaved caspase-1 (p20 subunit) in the supernatant and pro-caspase-1, NLRP3, and a loading control (e.g., β-actin) in the cell lysates. This confirms the inhibition of caspase-1 activation.

-

Co-immunoprecipitation (Co-IP): To assess the NEK7-NLRP3 interaction, cell lysates from activated macrophages are incubated with an anti-NLRP3 antibody. The immunoprecipitated complexes are then analyzed by Western blotting using an anti-NEK7 antibody to determine if Rosthornin B prevents the co-precipitation of NEK7 with NLRP3.

-

Surface Plasmon Resonance (SPR): To confirm a direct interaction, SPR analysis is performed. Recombinant human NLRP3 protein is immobilized on a sensor chip. Different concentrations of Rosthornin B are then passed over the chip, and the binding kinetics (association and dissociation rates) are measured to calculate the equilibrium dissociation constant (KD).

Conclusion

Rosthornin B, a natural diterpene, has been identified as a specific and potent inhibitor of the NLRP3 inflammasome.[1] It acts by directly binding to the NLRP3 protein, thereby blocking the crucial interaction with NEK7 and preventing the assembly of the inflammasome complex.[1] The quantitative data and detailed mechanistic studies highlight Rosthornin B as a promising lead compound for the development of novel therapeutics targeting NLRP3-driven inflammatory diseases.[1] The experimental protocols outlined in this guide provide a robust framework for the continued investigation and screening of similar natural products for anti-inflammatory drug discovery.

References

- 1. Rosthornin B alleviates inflammatory diseases via directly targeting NLRP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-NLRP3 Inflammasome Natural Compounds: An Update [mdpi.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Cancer Potential of Rosthornin A: A Technical Guide for Researchers

Abstract

Rosthornin A, a natural compound isolated from Rabdosia rosthornii (Diels) Hara, has emerged as a promising candidate in oncology research, particularly for its therapeutic potential against non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-cancer properties. It details the compound's mechanism of action, focusing on its ability to inhibit epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document summarizes key quantitative data from in vitro and in vivo studies, outlines detailed experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, with metastasis being a primary contributor to its high death rate.[1][2] Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases. The identification of novel bioactive compounds from traditional medicine presents a promising avenue for the development of new anti-cancer therapies.[1][2] this compound, derived from the plant Rabdosia rosthornii, has demonstrated significant anti-cancer activity, particularly in inhibiting the growth and metastatic potential of NSCLC cells.[1][2] This guide serves as a technical resource for researchers and professionals in the field of drug development, consolidating the existing knowledge on this compound.

Mechanism of Action: Inhibition of Epithelial-Mesenchymal Transition

The primary anti-cancer mechanism of this compound in NSCLC is the inhibition of the epithelial-mesenchymal transition (EMT).[1][2] EMT is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a mesenchymal phenotype that enhances their migratory and invasive capabilities, thus promoting metastasis.[1][2]

This compound executes this inhibition by downregulating the expression of the transcription factor Slug.[1][2] Slug is a key inducer of EMT and its suppression leads to a cascade of molecular changes:[1][2]

-

Upregulation of E-cadherin: The expression of E-cadherin, an essential protein for epithelial cell adhesion, is increased.[1][2]

-

Downregulation of Mesenchymal Markers: The expression of mesenchymal markers such as N-cadherin and Vimentin is reduced.[1][2]

-

Modulation of other EMT-related proteins: this compound also downregulates the expression of β-catenin and Twist, another important EMT-inducing transcription factor.[1][2]

By reversing the EMT process, this compound effectively inhibits the development and metastasis of NSCLC cells.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo experiments investigating the anti-cancer effects of this compound on NSCLC cell lines (A549, H1299, and H1975).

Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines

| Assay | Cell Line | Concentration (µM) | Observed Effect | Reference |

| Clonogenic Assay | A549, H1299, H1975 | 0.25 | Fewer clones formed (P < 0.05) | [1] |

| 0.5 | Complete inhibition of clone formation (P < 0.001) | [1] | ||

| 1.0 | Complete inhibition of clone formation (P < 0.001) | [1] | ||

| Cell Migration (Scratch Assay) | A549, H1299, H1975 | Not Specified | Significant inhibition of cell migration | [2] |

| Cell Invasion (Transwell Assay) | A549, H1299, H1975 | Not Specified | Significant inhibition of cell invasion | [2] |

Table 2: In Vivo Efficacy of this compound in a NSCLC Xenograft Model

| Animal Model | Treatment | Outcome | Reference |

| Nude Mice | This compound | Prolonged survival | [1][2] |

| Significant inhibition of transplanted tumor growth | [1] |

Note: Specific quantitative data such as IC50 values, percentage of migration/invasion inhibition, and tumor growth inhibition rates were not available in the cited abstracts. Access to the full-text article is required for this detailed information.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited.

Cell Culture

-

Cell Lines: Human non-small cell lung cancer cell lines A549, H1299, and H1975 were used.

-

Culture Conditions: Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Clonogenic Assay

-

Cells were seeded in 6-well plates at a low density.

-

After 24 hours, cells were treated with varying concentrations of this compound (0, 0.25, 0.5, and 1 µM).

-

The medium was replaced every 3 days.

-

After a designated incubation period, colonies were fixed with methanol and stained with crystal violet.

-

The number of colonies was counted.

Cell Migration Assay (Scratch Assay)

-

Cells were seeded in 6-well plates and grown to confluence.

-

A scratch was made across the cell monolayer using a sterile pipette tip.

-

The wells were washed to remove detached cells.

-

Cells were then incubated with a medium containing different concentrations of this compound.

-

The closure of the scratch was observed and photographed at different time points.

Cell Invasion Assay (Transwell Assay)

-

Transwell inserts with a Matrigel-coated membrane were used.

-

Cells, pre-treated with this compound, were seeded in the upper chamber in a serum-free medium.

-

The lower chamber was filled with a medium containing a chemoattractant.

-

After incubation, non-invading cells on the upper surface of the membrane were removed.

-

Invaded cells on the lower surface were fixed, stained, and counted.

Western Blot Analysis

-

NSCLC cells were treated with different concentrations of this compound.

-

Total protein was extracted from the cells.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, Vimentin, Slug, Twist, and β-catenin.

-

After washing, the membrane was incubated with a corresponding secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence detection system.

In Vivo Xenograft Model

-

NSCLC cells were subcutaneously injected into the flank of nude mice.

-

Once tumors reached a certain volume, mice were randomly assigned to treatment and control groups.

-

The treatment group received this compound (dosage and administration route not specified in the abstract).

-

Tumor growth was monitored regularly by measuring tumor volume.

-

Animal survival was recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and the general experimental workflow.

Caption: this compound signaling pathway in NSCLC.

Caption: Experimental workflow for this compound anti-cancer evaluation.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent for non-small cell lung cancer. Its ability to inhibit EMT by downregulating Slug provides a clear mechanism of action for its anti-metastatic effects. The available data from in vitro and in vivo studies are promising.[1][2]

Future research should focus on:

-

Quantitative Efficacy: Determining the precise IC50 values of this compound in a broader range of cancer cell lines.

-

Pharmacokinetics and Pharmacodynamics: Elucidating the ADME (absorption, distribution, metabolism, and excretion) properties of this compound to optimize dosing and delivery.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

-

Clinical Trials: Moving towards well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients.

This technical guide provides a solid foundation for researchers to build upon in the exciting endeavor of developing this compound as a novel anti-cancer therapeutic.

References

- 1. Rosthorin A inhibits non-small cell lung cancer cell growth and metastasis through repressing epithelial-mesenchymal transition via downregulating Slug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rosthorin A inhibits non-small cell lung cancer cell growth and metastasis through repressing epithelial-mesenchymal transition via downregulating Slug - PubMed [pubmed.ncbi.nlm.nih.gov]

Rosthornin A: A Promising Natural Product Lead for Anticancer Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rosthornin A is an ent-kaurane diterpenoid isolated from the leaves of Rabdosia rosthornii[1]. Diterpenoids of the ent-kaurane class have garnered significant attention in oncology research due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties. Oridonin, a well-studied member of this family, is currently in clinical trials, highlighting the therapeutic potential of this structural scaffold[2][3]. This technical guide provides a comprehensive overview of the current understanding of this compound as a lead compound for anticancer drug development, focusing on its mechanism of action, and providing detailed experimental protocols for its investigation.

Chemical Properties

| Property | Value | Source |

| Chemical Formula | C22H32O5 | [2] |

| Molecular Weight | 376.49 g/mol | [2] |

| Class | ent-kaurane diterpenoid | |

| Source | Rabdosia rosthornii |

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer agent, particularly in the context of non-small cell lung cancer (NSCLC). Its mechanism of action involves the inhibition of key processes in cancer progression, namely cell proliferation, migration, and invasion. Furthermore, based on the established activities of its chemical class, a pro-apoptotic mechanism is also highly probable.

Inhibition of Epithelial-Mesenchymal Transition (EMT) in Non-Small Cell Lung Cancer

Recent studies have elucidated a primary mechanism by which this compound exerts its anticancer effects in NSCLC cell lines (A549, H1299, and H1975). The compound effectively inhibits the Epithelial-Mesenchymal Transition (EMT), a crucial process for cancer metastasis[4][5].

The proposed signaling pathway for this activity is as follows:

This compound has been shown to downregulate the expression of the key EMT-inducing transcription factors, Slug and Twist. This leads to an upregulation of the epithelial marker E-cadherin and a downregulation of mesenchymal markers such as N-cadherin and vimentin[4]. The compound also reduces levels of β-catenin, further contributing to the suppression of the mesenchymal phenotype. Consequently, the inhibition of EMT leads to a significant reduction in the migratory and invasive capabilities of NSCLC cells[4][6].

Proposed Mechanism of Apoptosis Induction

While direct studies on this compound-induced apoptosis are pending, the broader class of ent-kaurane diterpenoids is known to induce apoptosis in various cancer cells. The proposed mechanism often involves the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway and modulates the expression of Bcl-2 family proteins to initiate the caspase cascade[3][7][8][9].

Based on this, a plausible apoptotic pathway for this compound is outlined below:

This proposed pathway suggests that this compound may increase intracellular ROS levels, leading to the activation of the JNK pathway. This, in turn, is hypothesized to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis[7][8][9]. Some ent-kaurane diterpenoids have also been shown to activate the extrinsic apoptotic pathway via caspase-8 activation[8].

Quantitative Data on Cytotoxicity

A comprehensive search of the current literature did not yield specific half-maximal inhibitory concentration (IC50) values for this compound against the tested non-small cell lung cancer cell lines or other cancer cell lines. However, existing studies consistently report a dose-dependent inhibition of cell growth and metastasis.

| Cell Line | Cancer Type | IC50 (µM) | Observations | Reference |

| A549 | Non-Small Cell Lung Cancer | Not Reported | Dose-dependent inhibition of cell growth, migration, and invasion. | [4][6] |

| H1299 | Non-Small Cell Lung Cancer | Not Reported | Dose-dependent inhibition of cell growth, migration, and invasion. | [4][6] |

| H1975 | Non-Small Cell Lung Cancer | Not Reported | Dose-dependent inhibition of cell growth, migration, and invasion. | [4][6] |

Further research is required to establish the precise IC50 values of this compound in a panel of cancer cell lines to better quantify its potency and selectivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's anticancer activities.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, H1299, H1975) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2][5][10][11]

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

-

Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[1][12][13][14][15]

Cell Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.

-

Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.

-

Treatment: Add this compound to the medium in the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the stained cells under a microscope.[4][8][12][16][17][18]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Slug, Twist, E-cadherin, N-cadherin, Vimentin, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[19][20][21][22][23]

Conclusion and Future Directions

This compound, an ent-kaurane diterpenoid from Rabdosia rosthornii, demonstrates significant promise as a natural product lead for the development of novel anticancer therapeutics. Its established mechanism of inhibiting the epithelial-mesenchymal transition in non-small cell lung cancer provides a solid foundation for its further investigation. The likely pro-apoptotic activity, based on its chemical class, presents another exciting avenue for exploration.

Key future research directions should include:

-

Determination of IC50 values: Establishing the cytotoxic potency of this compound against a broad panel of cancer cell lines is crucial for prioritizing its development.

-

Validation of Apoptotic Pathway: Experimental confirmation of the proposed apoptosis-inducing mechanism is necessary to fully understand its mode of action.

-

In Vivo Efficacy Studies: Preclinical animal studies are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency and drug-like properties.

References

- 1. clyte.tech [clyte.tech]

- 2. researchhub.com [researchhub.com]

- 3. Rosthorin A inhibits non-small cell lung cancer cell growth and metastasis through repressing epithelial-mesenchymal transition via downregulating Slug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 內皮細胞跨孔遷移及入侵試驗 [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Rosthorin A inhibits non-small cell lung cancer cell growth and metastasis through repressing epithelial-mesenchymal transition via downregulating Slug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. med.virginia.edu [med.virginia.edu]

- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 13. Scratch Wound Healing Assay [bio-protocol.org]

- 14. Wound healing migration assay (Scratch assay) [protocols.io]

- 15. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]

- 16. snapcyte.com [snapcyte.com]

- 17. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. pubcompare.ai [pubcompare.ai]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 23. addgene.org [addgene.org]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of ent-Kaurene Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurene diterpenoids are a large and structurally diverse class of natural products found in various plant families, such as Lamiaceae, Asteraceae, and Annonaceae.[1] These compounds have garnered significant attention in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1][2] Notably, some ent-kaurene diterpenoids have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells, making them promising candidates for drug discovery and development.[3][4][5]

This document provides detailed protocols for essential cell-based assays to evaluate the biological activity of ent-kaurene diterpenoids. The included assays are fundamental for determining cytotoxicity, anti-inflammatory potential, and the induction of apoptosis. Furthermore, this guide presents quantitative data for several known ent-kaurene diterpenoids and illustrates the key signaling pathways they modulate.

Data Presentation: Biological Activities of ent-Kaurene Diterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of representative ent-kaurene diterpenoids against various cell lines.

Table 1: Cytotoxicity of ent-Kaurene Diterpenoids (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Oridonin | HepG2 | Varies | [6] |

| Oridonin | GLC-82 | Varies | [6] |

| Oridonin | HL-60 | Varies | [6] |

| Rabdosin B | HepG2 | Varies | [6] |

| Rabdosin B | GLC-82 | Varies | [6] |

| Rabdosin B | HL-60 | Varies | [6] |

| Epinodosin | HepG2 | Varies | [6] |

| Epinodosin | GLC-82 | Varies | [6] |

| Epinodosin | HL-60 | Varies | [6] |

| Jungermannenone A | HL-60 | 1.3 | [3] |

| Jungermannenone B | HL-60 | 5.3 | [3] |

| Jungermannenone C | HL-60 | 7.8 | [3] |

| Jungermannenone D | HL-60 | 2.7 | [3] |

| ent-1β-hydroxy-9(11),16-kauradien-15-one | HL-60 | 40 | [7] |

| ent-9(11),16-kauradiene-12,15-dione | HL-60 | 1.8 | [7] |

| Rearranged ent-kaurane-type diterpene | HL-60 | 5.5 | [7] |

| Compound 13 (exomethylene–cyclopentanone moiety) | HT29 | ~2.5 | [8] |

| Compound 13 (exomethylene–cyclopentanone moiety) | HepG2 | ~2.5 | [8] |

| Compound 13 (exomethylene–cyclopentanone moiety) | B16-F10 | ~2.5 | [8] |

| Kaurenoic Acid | MDA-MB-231 | Active | [9] |

Table 2: Anti-inflammatory Activity of ent-Kaurene Derivatives (Inhibition of NO Production)

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 9 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 10 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 17 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 28 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 37 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 48 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 55 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 61 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

| Derivative 62 | RAW 264.7 | Non-cytotoxic, IC50 2-10 | [2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of ent-kaurene diterpenoids on cell viability by measuring the metabolic activity of cells.[10][11][12]

Materials:

-

ent-Kaurene diterpenoid stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide) or other suitable solubilization solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the ent-kaurene diterpenoid in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[10][13] A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the anti-inflammatory activity of ent-kaurene diterpenoids by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[13][14][15]

Materials:

-

RAW 264.7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

ent-Kaurene diterpenoid stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide in 2.5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[13][14]

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Pre-treatment: Prepare dilutions of the ent-kaurene diterpenoid in culture medium. Add the diluted compounds to the cells and incubate for 1-2 hours.[15]

-

LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[13]

-

Incubation: Incubate the plate for an additional 18-24 hours at 37°C in a humidified 5% CO₂ incubator.[13][15]

-

Griess Assay:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[13]

-

Add 100 µL of Griess reagent (mix equal volumes of Solution A and Solution B immediately before use) to each well containing the supernatant and standards.[13]

-

Incubate at room temperature for 10-15 minutes in the dark.[13]

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13][15]

-

Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage inhibition of NO production compared to the LPS-only treated cells.

Apoptosis Detection Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with ent-kaurene diterpenoids.[16][17][18]

Materials:

-

Target cell line

-

Complete cell culture medium

-

ent-Kaurene diterpenoid stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[19]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the ent-kaurene diterpenoid for a specified time (e.g., 12, 24, or 48 hours). Include an untreated control.

-

Cell Harvesting:

-

Adherent cells: Gently trypsinize the cells, collect them, and wash once with serum-containing media.[19]

-

Suspension cells: Collect the cells by centrifugation.

-

-